An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Tosyl-1H-1,2,3-triazole
An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Tosyl-1H-1,2,3-triazole
Introduction: The Structural Imperative of N-Tosyl-1,2,3-triazoles
In the landscape of heterocyclic chemistry, 1,2,3-triazoles are a cornerstone moiety, valued for their role as stable linkers and pharmacophores in medicinal chemistry and materials science.[1] The attachment of a p-toluenesulfonyl (tosyl) group to the triazole ring serves a dual purpose: it acts as a robust protecting group and as an activating group, modulating the ring's reactivity for further transformations. The synthesis of N-tosyl triazoles, however, presents a critical challenge of regioselectivity, yielding either the 1-tosyl (1,2,3-triazole) or 2-tosyl (2H-1,2,3-triazole) isomer.
Distinguishing between these isomers is not merely an academic exercise; it is fundamental to ensuring the desired biological activity and chemical reactivity of the target molecule. An incorrect isomeric assignment can lead to failed synthetic campaigns and misinterpreted biological data. This guide provides a comprehensive analysis of the core spectroscopic techniques—NMR, IR, and Mass Spectrometry—used to unambiguously confirm the structure of 1-Tosyl-1H-1,2,3-triazole, written from the perspective of field-proven application and interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Isomer Differentiation
NMR spectroscopy is the most powerful and definitive method for identifying the correct N-tosyl-1,2,3-triazole regioisomer. The electronic asymmetry introduced by the tosyl group at the N1 position results in a unique and predictable spectral fingerprint.
¹H NMR Analysis: Probing the Electronic Environment
The primary diagnostic feature in the ¹H NMR spectrum is the distinct chemical shifts and coupling of the two protons on the triazole ring (H-4 and H-5).
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Expert Interpretation: In the 1-Tosyl-1H-1,2,3-triazole isomer, the protons at the C4 and C5 positions are chemically non-equivalent. This asymmetry leads to two distinct signals, which appear as doublets due to mutual ³J(H,H) coupling. Authoritative reports place these signals significantly downfield: a doublet at ~7.69 ppm (H-4) and a second doublet at ~8.16 ppm (H-5) .[2]
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Causality: The electron-withdrawing nature of the N1-sulfonyl group deshields the adjacent ring protons. The H-5 proton is typically observed further downfield than the H-4 proton due to its proximity to the sulfonyl-bound nitrogen. In contrast, the isomeric 2-Tosyl-2H-1,2,3-triazole possesses a C₂ axis of symmetry, rendering the H-4 and H-5 protons chemically and magnetically equivalent. This results in a single signal (a singlet) for both protons, typically observed around 7.83 ppm.[2] This clear distinction between a two-doublet system and a singlet is the cornerstone of isomeric assignment.
The tosyl group itself presents two characteristic signals: a singlet for the methyl protons around ~2.45 ppm and a pair of doublets for the AA'BB' system of the p-substituted benzene ring, typically between 7.40 and 8.00 ppm .[3]
¹³C NMR Analysis: Mapping the Carbon Skeleton
While specific literature values for the parent 1-Tosyl-1H-1,2,3-triazole are scarce, the chemical shifts can be reliably predicted based on the known effects of N-sulfonylation. The carbon atoms of the triazole ring, C4 and C5, are expected in the aromatic region, significantly influenced by the electron-withdrawing tosyl group.
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Expert Prediction & Justification: Compared to the parent 1H-1,2,3-triazole (C4/C5 at ~130 ppm), the N1-tosyl group is expected to shift these signals to distinct, non-equivalent positions. Based on data from C4-substituted analogs, the C4 and C5 carbons are anticipated in the 120-140 ppm range.[3] The C5 carbon, being closer to the point of N-substitution, may experience a more pronounced shift. The carbons of the tosyl group are expected at their characteristic positions: the methyl carbon at ~22 ppm, the aromatic carbons between ~128 and ~134 ppm, the sulfonyl-bearing carbon (ipso-C) at ~133 ppm, and the methyl-bearing carbon at ~147 ppm.[3]
Experimental Protocol: NMR Sample Preparation and Acquisition
A self-validating protocol ensures reproducibility and accuracy.
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Sample Preparation:
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Accurately weigh 5-10 mg of the 1-Tosyl-1H-1,2,3-triazole sample.
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Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d is often preferred due to its ability to dissolve a wide range of organic compounds.
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Ensure the sample is fully dissolved to avoid spectral artifacts.
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Data Acquisition (400 MHz Spectrometer):
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¹H NMR: Acquire the spectrum using a standard pulse program. A spectral width of 16 ppm (e.g., -2 to 14 ppm) is sufficient. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
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¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. A spectral width of 240 ppm (e.g., -10 to 230 ppm) is standard. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C and the presence of quaternary carbons.
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Referencing: Calibrate the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[4]
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Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy provides rapid confirmation of the key functional groups present in the molecule, primarily the sulfonyl (SO₂) moiety of the tosyl group.
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Expert Interpretation: The IR spectrum of 1-Tosyl-1H-1,2,3-triazole will be dominated by very strong, sharp absorption bands characteristic of the sulfonyl group. The key diagnostic peaks are:
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~1380-1360 cm⁻¹: Asymmetric SO₂ stretching vibration. This band is typically very strong and sharp.
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~1190-1170 cm⁻¹: Symmetric SO₂ stretching vibration. This is also a very strong and sharp band.
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Causality: The large change in dipole moment during the S=O bond vibrations results in intense IR absorption, making these peaks unambiguous identifiers for the tosyl group.
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Additional Bands: Other expected vibrations include:
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~3150-3100 cm⁻¹: Aromatic and triazole C-H stretching.
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~1600-1450 cm⁻¹: Aromatic C=C stretching from the tosyl ring.
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~1200-1000 cm⁻¹: Various C-N and N-N stretching vibrations within the triazole ring.[5]
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Experimental Protocol: IR Spectrum Acquisition (FT-IR)
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Sample Preparation (KBr Pellet Method):
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Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
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Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
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Data Acquisition:
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Place the KBr pellet in the sample holder of the FT-IR spectrometer.
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Acquire a background spectrum of the empty sample compartment.
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Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
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Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry confirms the molecular weight of the compound and provides structural information through analysis of its fragmentation patterns.
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Expert Interpretation: For 1-Tosyl-1H-1,2,3-triazole (Molecular Formula: C₉H₉N₃O₂S), the expected exact mass is 223.0466 g/mol . High-Resolution Mass Spectrometry (HRMS) should confirm this value to within a few parts per million (ppm).
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Fragmentation Pathways: The fragmentation of N-substituted 1,2,3-triazoles is well-documented. The primary and most characteristic fragmentation is the loss of a neutral nitrogen molecule (N₂) , which has a mass of 28 Da.
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[M - N₂]⁺: The molecular ion (m/z 223) will readily lose N₂ to form a fragment ion at m/z 195. This is a hallmark fragmentation for the 1,2,3-triazole ring system.
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Tosyl Group Fragmentation: The tosyl group itself can fragment, leading to prominent ions such as:
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[C₇H₇]⁺ (m/z 91): The tropylium ion, a very stable fragment corresponding to the tolyl group.
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[C₇H₇SO₂]⁺ (m/z 155): The tosyl cation.
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Cleavage between the sulfonyl group and the triazole ring can also occur, leading to a fragment for the triazole ring itself.
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Experimental Protocol: Mass Spectrum Acquisition (ESI-HRMS)
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Sample Preparation:
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Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
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Data Acquisition:
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Infuse the sample solution into the electrospray ionization (ESI) source.
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Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ (m/z 224) or the sodium adduct [M+Na]⁺ (m/z 246) will likely be the most abundant ions in the full-scan spectrum.
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Perform tandem MS (MS/MS) on the parent ion (e.g., m/z 224) to observe the characteristic fragmentation pattern, including the loss of N₂ (a neutral loss of 28).
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Integrated Spectroscopic Analysis Workflow
The confirmation of 1-Tosyl-1H-1,2,3-triazole is not reliant on a single technique but on the convergence of evidence from all three. The following workflow illustrates this logical progression.
Caption: Workflow for the unambiguous structural confirmation of 1-Tosyl-1H-1,2,3-triazole.
Summary of Spectroscopic Data
The table below summarizes the key diagnostic data for the structural elucidation of 1-Tosyl-1H-1,2,3-triazole.
| Technique | Feature | Expected Value / Observation | Significance |
| ¹H NMR | Triazole H-4 | ~7.69 ppm (doublet)[2] | Confirms N1 substitution (asymmetry) |
| Triazole H-5 | ~8.16 ppm (doublet)[2] | Confirms N1 substitution (asymmetry) | |
| Tosyl-CH₃ | ~2.45 ppm (singlet)[3] | Confirms presence of tosyl group | |
| Tosyl-ArH | ~7.40-8.00 ppm (2 doublets)[3] | Confirms presence of tosyl group | |
| ¹³C NMR | Triazole C4, C5 | ~120-140 ppm (2 signals) | Confirms N1 substitution (asymmetry) |
| Tosyl-CH₃ | ~22 ppm | Confirms presence of tosyl group | |
| IR | Asymmetric SO₂ Stretch | ~1380-1360 cm⁻¹ (strong) | Unambiguously identifies sulfonyl group |
| Symmetric SO₂ Stretch | ~1190-1170 cm⁻¹ (strong) | Unambiguously identifies sulfonyl group | |
| HRMS | [M+H]⁺ | m/z 224.0539 | Confirms elemental composition (C₉H₁₀N₃O₂S) |
| Fragmentation | Loss of N₂ (28 Da) from parent ion | Characteristic of the 1,2,3-triazole ring |
Conclusion
The structural characterization of 1-Tosyl-1H-1,2,3-triazole is a clear and logical process when approached with a multi-technique spectroscopic strategy. While IR and Mass Spectrometry are crucial for confirming the presence of the required functional groups and the correct molecular formula, it is NMR spectroscopy that provides the definitive, unambiguous evidence for the N1-regioisomer . The observation of two distinct doublets for the triazole protons in the ¹H NMR spectrum is the single most important piece of data for distinguishing it from the symmetric N2 isomer. This integrated approach ensures the scientific integrity of subsequent research and development efforts that rely on this important chemical building block.
References
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SpectraBase. (n.d.). 1,2,3-Triazole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Mass spectra of 1,2,3-triazoles. Retrieved from [Link]
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ResearchGate. (n.d.). "Design, Synthesis and Characterization of new 1,2,3-triazoles derivatives via 'click chemistry' approach". Retrieved from [Link]
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ResearchGate. (2014, December). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Retrieved from [Link]
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